1-Cyclopropyl-3,3,3-trifluoropropan-1-one
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Overview
Description
1-Cyclopropyl-3,3,3-trifluoropropan-1-one is an organic compound with the molecular formula C6H7F3O. It is characterized by the presence of a cyclopropyl group attached to a trifluoromethyl ketone.
Preparation Methods
The synthesis of 1-Cyclopropyl-3,3,3-trifluoropropan-1-one typically involves the reaction of cyclopropylmethyl ketone with trifluoromethyl iodide in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but optimized for larger scale production .
Chemical Reactions Analysis
1-Cyclopropyl-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Scientific Research Applications
1-Cyclopropyl-3,3,3-trifluoropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-Cyclopropyl-3,3,3-trifluoropropan-1-one can be compared with other trifluoromethyl ketones, such as:
1-Chloro-3,3,3-trifluoropropan-1-one: Similar in structure but with a chloro group instead of a cyclopropyl group.
3,3,3-Trifluoro-1-propanol: A related compound with an alcohol functional group.
2-Propanone,3-cyclopropyl-1,1,1-trifluoro-: Another trifluoromethyl ketone with a different substitution pattern. The uniqueness of this compound lies in its specific combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-cyclopropyl-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)3-5(10)4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZARKPIFOUSRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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